molecular formula C18H18N2O4S B2561252 N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899996-19-1

N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No.: B2561252
CAS No.: 899996-19-1
M. Wt: 358.41
InChI Key: ITOBVWOMHFMLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including structures related to N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide, has shown promising antimicrobial and anti-inflammatory activities. These compounds were synthesized using multi-component cyclo-condensation reactions and evaluated for their biological activities, highlighting their potential in addressing microbial infections and inflammation (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).

Corrosion Inhibitors

Benzothiazole derivatives have been studied for their corrosion inhibition properties on carbon steel in acidic environments. These inhibitors demonstrate excellent stability and efficiency, surpassing previous benzothiazole family inhibitors. Their adsorption onto metal surfaces suggests their application in protecting industrial materials from corrosion (Zhiyong Hu et al., 2016).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited significant psychotropic, anti-inflammatory, and cytotoxic activities. These findings point to the potential use of such compounds in developing new therapeutic agents with targeted biological effects (A. Zablotskaya et al., 2013).

Luminescent Properties and White Light Emission

Certain benzothiazole derivatives display luminescent properties, making them suitable for applications in white light emission technologies. These compounds, when doped into a polymer matrix, achieve an emission spectrum that falls within the white-light region, offering avenues for developing new lighting solutions (Fengxian Lu et al., 2017).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-7-8-15(13(2)11-12)19-17(21)9-10-20-18(22)14-5-3-4-6-16(14)25(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOBVWOMHFMLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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